molecular formula C20H32 B1251661 Fusicocca-2,10(14)-diene

Fusicocca-2,10(14)-diene

Cat. No. B1251661
M. Wt: 272.5 g/mol
InChI Key: PZSFDLBSQBBRAM-GZRFBZBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusicocca-2,10(14)-diene is a diterpene.

Scientific Research Applications

Biosynthesis and Structural Analysis

  • Fusicocca-2,10(14)-diene is a hydrocarbon intermediate in the biosynthesis of fusicoccin, a process demonstrated by its conversion into fusicoccin J by the fungus Phomopsis (Fusicoccum) amygdali (Kato et al., 1999).
  • The compound was isolated from the same fungus, and its stereostructure, including absolute configuration, was confirmed by total synthesis (Kato et al., 1998).
  • Feeding experiments with a deuterated derivative of fusicocca-2,10(14)-diene confirmed its role in the early biosynthetic route leading to fusicoccins (Sassa et al., 2000).

Pharmaceutical and Biotechnological Applications

  • Fusicocca-2,10(14)-diene has potential pharmaceutical applications as a precursor for anticancer drugs, including fusicoccin A. Its production has been enhanced in yeast, providing a practical alternative to chemical synthesis (Halka & Wichmann, 2018).
  • Improved production of Fusicocca-2,10(14)-diene in yeast has been achieved through fed-batch fermentation, highlighting the potential of process development for high-value heterologous diterpene yields (Halka et al., 2018).
  • Dioxygenases play a key role in determining the aglycon structures of fusicoccin and related compounds, influencing their biological activity. This highlights the importance of enzymatic processes in the modification of fusicocca-2,10(14)-diene for potential therapeutic applications (Ono et al., 2011).

Heterologous Fermentation and Genetic Engineering

  • Heterologous fermentation of Fusicocca-2,10(14)-diene in yeast, with a focus on overcoming biosynthetic bottlenecks, can lead to significant improvements in yield, making it a more viable option for commercial production (Arens et al., 2014).
  • A study of fusicoccin biosynthesis revealed that fusicocca-2,10(14)-diene is produced by an unusual multifunctional enzyme in fungi, demonstrating a novel aspect of diterpene synthesis which could be exploited for biotechnological applications (Toyomasu et al., 2007).

properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(3R,10S,11S)-3,10,14-trimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1(14),6-diene

InChI

InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13-14,17H,6-12H2,1-5H3/t14-,17-,20+/m0/s1

InChI Key

PZSFDLBSQBBRAM-GZRFBZBPSA-N

Isomeric SMILES

C[C@H]1CCC2=C(CC[C@@]2(CC3=C(CC[C@@H]13)C)C)C(C)C

Canonical SMILES

CC1CCC2=C(CCC2(CC3=C(CCC13)C)C)C(C)C

synonyms

fusicoccadiene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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